2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
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Description
2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C24H21ClFN3O3S and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications
DNA and Cell Research
The compound is recognized for its potential in DNA and cell research. Specifically, it relates to the bis-benzimidazole family, known for their strong binding to the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. This property has made Hoechst 33258, a compound from the same family, extensively used as a fluorescent DNA stain, facilitating the study of chromosomes and nuclear DNA content in plant cell biology. Furthermore, these compounds exhibit potential as radioprotectors and topoisomerase inhibitors, suggesting their utility in addressing DNA damage and cancer treatment (Issar & Kakkar, 2013).
Pharmacological Relevance
This compound's structural features, particularly the arylpiperazine moiety, are significant in pharmacology. Arylpiperazine derivatives have been used clinically, mainly for treating depression, psychosis, or anxiety. The metabolism of these compounds, including their N-dealkylation, is crucial for understanding their systemic effects and their interaction with various neurotransmitter receptors (Caccia, 2007). Additionally, the presence of arylalkyl substituents, like the 4-fluorophenyl group in this compound, can enhance the potency and selectivity of binding affinity at D2-like receptors, a crucial aspect in the design of antipsychotic agents (Sikazwe et al., 2009).
Therapeutic Applications
Compounds with a piperazine structure have diverse therapeutic applications. They are found in drugs serving a wide range of functions, from antipsychotics and antidepressants to anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine scaffold, especially with slight modifications, opens up a wide array of medicinal potentials, highlighting the importance of this chemical structure in drug discovery (Rathi et al., 2016).
Properties
IUPAC Name |
2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S.ClH/c25-17-7-5-16(6-8-17)19-15-32-23(26-19)14-27-9-11-28(12-10-27)24(30)22-13-20(29)18-3-1-2-4-21(18)31-22;/h1-8,13,15H,9-12,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCGROBBIPVYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.